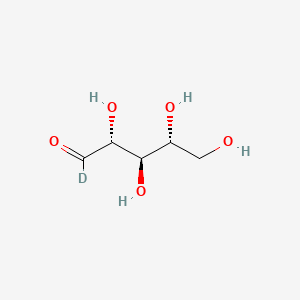

D-Ribose-d

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D |

InChI Key |

PYMYPHUHKUWMLA-CTKLWWRUSA-N |

Isomeric SMILES |

[2H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Ribose Synthesis and Metabolic Pathway Analysis In Vitro

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro synthesis and metabolic analysis of D-Ribose, a crucial pentose sugar central to cellular bioenergetics and the synthesis of nucleic acids. The following sections detail the core biochemical pathways, provide structured quantitative data, present detailed experimental protocols, and visualize key processes to facilitate a deeper understanding and practical application in research and development.

Introduction to D-Ribose Metabolism

D-Ribose is a fundamental building block for essential biomolecules, including ATP, RNA, and DNA.[1] Its synthesis and metabolism are primarily governed by the Pentose Phosphate Pathway (PPP), a crucial metabolic route that runs in parallel to glycolysis.[2][3] The PPP is divided into two main branches: the oxidative phase, which generates NADPH and converts glucose-6-phosphate to ribulose-5-phosphate, and the non-oxidative phase, which involves the interconversion of various sugar phosphates, ultimately leading to the synthesis of D-ribose-5-phosphate, the direct precursor to D-Ribose.[4][5]

In vitro analysis of D-Ribose synthesis and metabolism is critical for understanding its role in various physiological and pathological states and for the development of therapeutic interventions. This guide focuses on the methodologies to reconstitute and analyze these pathways in a controlled laboratory setting.

Core Metabolic Pathways of D-Ribose Synthesis

The primary route for D-Ribose synthesis in vitro from glucose-6-phosphate is the Pentose Phosphate Pathway. The key reactions are catalyzed by a series of enzymes that can be reconstituted in a cell-free system.

The Oxidative Phase of the Pentose Phosphate Pathway

This phase is responsible for the production of NADPH and the conversion of a hexose phosphate into a pentose phosphate. The key enzymes and reactions are:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): Oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[3]

-

6-Phosphogluconolactonase (6PGL): Hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

-

6-Phosphogluconate Dehydrogenase (6PGD): Catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate and a second molecule of NADPH.

The Non-Oxidative Phase of the Pentose Phosphate Pathway

This phase consists of a series of reversible sugar phosphate isomerizations and interconversions. The key enzymes leading to D-ribose-5-phosphate are:

-

Ribulose-5-Phosphate Isomerase (RpiA): Converts ribulose-5-phosphate to ribose-5-phosphate.[6]

-

Ribulose-5-Phosphate 3-Epimerase (Rpe): Converts ribulose-5-phosphate to xylulose-5-phosphate.

For the interconversion of pentose phosphates back into the glycolytic pathway, or for the synthesis of other sugar phosphates, the following enzymes are crucial:

-

Transketolase (TKT): This thiamine pyrophosphate (TPP)-dependent enzyme transfers a two-carbon unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate), yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[7]

-

Transaldolase (TAL): This enzyme transfers a three-carbon dihydroxyacetone moiety from a ketose donor (e.g., sedoheptulose-7-phosphate) to an aldose acceptor (e.g., glyceraldehyde-3-phosphate), producing fructose-6-phosphate and erythrose-4-phosphate.[8]

The net result of these pathways is the formation of D-ribose-5-phosphate, which can then be dephosphorylated to D-Ribose.

Quantitative Data Presentation

The following tables summarize key quantitative data for the enzymes involved in the non-oxidative pentose phosphate pathway, crucial for in vitro pathway reconstruction and modeling.

Table 1: Kinetic Parameters of Transketolase

| Organism/Tissue | Substrate | Apparent Km (mM) | Reference |

| Rat Liver | Xylulose-5-Phosphate | - | [9] |

| Rat Liver | Ribose-5-Phosphate | - | [9] |

| Human Erythrocytes | Thiamin Diphosphate | 0.000065 | [10] |

| E. coli | Glycolaldehyde | 11.1 | [11] |

| E. coli | Hydroxypyruvic acid | 2.92 | [11] |

| Hepatoma 3924A | Ribose-5-Phosphate | 0.3 | [12] |

| Hepatoma 3924A | Xylulose-5-Phosphate | 0.5 | [12] |

Table 2: Kinetic Parameters of Transaldolase

| Organism/Tissue | Substrate | Apparent Km (mM) | Reference |

| Methanocaldococcus jannaschii (at 25°C) | Fructose-6-Phosphate | 0.64 | [13] |

| Methanocaldococcus jannaschii (at 25°C) | Erythrose-4-Phosphate | 0.0156 | [13] |

| Methanocaldococcus jannaschii (at 50°C) | Fructose-6-Phosphate | 0.65 | [13] |

| Methanocaldococcus jannaschii (at 50°C) | Erythrose-4-Phosphate | 0.0278 | [13] |

| Methanocaldococcus jannaschii (at 25°C) | Ribose-5-Phosphate | 2.2 | [13] |

| Rat Liver | Erythrose-4-Phosphate | 0.13 | [12] |

| Rat Liver | Fructose-6-Phosphate | 0.3-0.35 | [12] |

| Hepatoma 3924A | Erythrose-4-Phosphate | 0.17 | [12] |

| Hepatoma 3924A | Fructose-6-Phosphate | 0.3-0.35 | [12] |

Table 3: In Vitro Metabolite Concentrations in Pentose Phosphate Pathway

| Metabolite | Fold Change (PGD knockdown vs. control) | Reference |

| Glucose-6-Phosphate (G6P) | 1.8 | [4] |

| 6-Phosphogluconolactone (PGL) | 7.9 | [4] |

| 6-Phosphogluconate (6PG) | 11.0 | [4] |

| Glyceraldehyde-3-Phosphate (G3P) | -3.8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the in vitro analysis of D-Ribose synthesis and metabolism.

In Vitro Synthesis of D-Ribose-5-Phosphate from Glucose-6-Phosphate

This protocol describes a cell-free enzymatic cascade to produce D-ribose-5-phosphate.

Materials:

-

Glucose-6-phosphate (G6P)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

6-Phosphogluconolactonase (6PGL)

-

6-Phosphogluconate dehydrogenase (6PGD)

-

Ribulose-5-phosphate isomerase (RpiA)

-

HEPES buffer (pH 7.5)

-

MgCl₂

-

Nuclease-free water

Procedure:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5) and 10 mM MgCl₂.

-

In a microcentrifuge tube, combine the following reagents to the specified final concentrations:

-

Glucose-6-phosphate: 10 mM

-

NADP+: 5 mM

-

G6PD: 1 U/mL

-

6PGL: 1 U/mL

-

6PGD: 1 U/mL

-

RpiA: 1 U/mL

-

-

Bring the final reaction volume to 1 mL with the reaction buffer.

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis.

-

Stop the reaction in the aliquots by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.

-

Centrifuge the samples to remove precipitated proteins and collect the supernatant for metabolite analysis.

Enzymatic Assay for Transketolase Activity

This spectrophotometric assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.

Materials:

-

Ribose-5-phosphate

-

Xylulose-5-phosphate

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

NADH

-

α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme mix

-

Tris-HCl buffer (pH 7.6)

-

Transketolase enzyme sample

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.6)

-

5 mM MgCl₂

-

0.1 mM Thiamine pyrophosphate

-

0.2 mM NADH

-

5 U/mL α-Glycerophosphate dehydrogenase/triosephosphate isomerase

-

5 mM Ribose-5-phosphate

-

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding the transketolase-containing sample.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Enzymatic Assay for Transaldolase Activity

This coupled spectrophotometric assay measures transaldolase activity by quantifying the production of glyceraldehyde-3-phosphate.

Materials:

-

Fructose-6-phosphate

-

Erythrose-4-phosphate

-

NADH

-

α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme mix

-

Glycylglycine buffer (pH 7.7)

-

Transaldolase enzyme sample

Procedure:

-

Prepare a reaction mixture in a cuvette with the following final concentrations: 67 mM glycylglycine, 2 mM D-erythrose 4-phosphate, 6.7 mM D-fructose 6-phosphate, 15 mM magnesium chloride, 0.13 mM NADH, and 0.01 mg of α-glycerophosphate dehydrogenase/triosephosphate isomerase.[14]

-

Add the transaldolase enzyme solution to the cuvette.[14]

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.[14]

-

The rate of NADH oxidation is proportional to the transaldolase activity.

Quantification of D-Ribose by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of D-Ribose in in vitro reaction mixtures.

Instrumentation:

-

HPLC system with a refractive index (RI) detector.

-

Sugar-Pak I column or a suitable amine-based or amide column.

Mobile Phase:

-

Degassed, deionized water.

Procedure:

-

Prepare D-Ribose standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in deionized water.

-

Prepare the in vitro reaction samples by stopping the reaction and removing proteins as described in protocol 4.1.

-

Filter the standards and samples through a 0.22 µm syringe filter.

-

Set the column temperature to 80-90°C (for Sugar-Pak I columns) and the RI detector temperature according to the manufacturer's instructions.

-

Set the flow rate of the mobile phase to 0.5-1.0 mL/min.

-

Inject the standards and samples onto the HPLC system.

-

Identify the D-Ribose peak based on the retention time of the standards.

-

Quantify the D-Ribose concentration in the samples by comparing the peak area with the standard curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Overview of D-Ribose metabolic pathways.

Caption: Workflow for in vitro D-Ribose synthesis.

Caption: Workflow for Transketolase activity assay.

Conclusion

This technical guide provides a foundational framework for the in vitro study of D-Ribose synthesis and metabolism. The detailed protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers in designing and executing experiments in this critical area of biochemical research. A thorough understanding of these in vitro systems is paramount for elucidating the intricate roles of D-Ribose in health and disease and for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. Queueing theory model of pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transaldolase - Creative Enzymes [creative-enzymes.com]

- 9. [Kinetic properties of transketolase from the rat liver in a reaction with xylulose-5-phosphate and ribose-5-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Droplet millifluidics for kinetic study of transketolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

D-Ribose in Cellular Energy Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Ribose, a naturally occurring pentose sugar, is a fundamental component of cellular energy metabolism. It serves as a critical precursor for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This technical guide provides a comprehensive overview of the function of D-Ribose in cellular energy production, with a particular focus on its role in the pentose phosphate pathway (PPP) and its impact on tissues with high energy demands, such as cardiac and skeletal muscle. This document summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and explores the modulation of key signaling pathways, including AMP-activated protein kinase (AMPK), by D-Ribose supplementation.

Introduction: The Central Role of D-Ribose in Bioenergetics

Cellular function is intrinsically linked to a constant supply of energy in the form of ATP. D-Ribose is a five-carbon monosaccharide that forms the carbohydrate backbone of essential biomolecules, including ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and critical energy-carrying molecules like ATP, nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD).[1] The de novo synthesis of these molecules is dependent on the availability of D-Ribose.

The body produces D-Ribose through the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[2] However, this pathway can be slow and is regulated by the activity of the enzyme glucose-6-phosphate dehydrogenase (G6PDH), which can be a rate-limiting step, particularly in cardiac and skeletal muscle tissues.[3] Under conditions of metabolic stress, such as intense exercise or ischemia, the demand for ATP can outstrip the endogenous production of D-Ribose, leading to a depletion of cellular energy pools.[4] Supplemental D-Ribose can bypass this rate-limiting step, providing a readily available substrate for the synthesis of D-ribose-5-phosphate, a key precursor for ATP production.[3]

The Pentose Phosphate Pathway and D-Ribose Metabolism

The PPP is a crucial metabolic pathway that generates two key products: NADPH, which is essential for antioxidant defense and reductive biosynthesis, and ribose-5-phosphate, the precursor for nucleotide synthesis. The pathway has an oxidative and a non-oxidative phase. Supplemental D-Ribose enters the non-oxidative phase of the PPP, where it is phosphorylated to ribose-5-phosphate. This circumvents the initial, rate-limiting oxidative phase, thereby accelerating the production of phosphoribosyl pyrophosphate (PRPP), a critical molecule for both the de novo and salvage pathways of nucleotide synthesis.[3]

Quantitative Data on the Effects of D-Ribose Supplementation

Numerous studies have investigated the quantitative impact of D-Ribose supplementation on various physiological parameters, particularly in the contexts of exercise performance and cardiac function.

Skeletal Muscle ATP Levels and Exercise Performance

| Study Population | D-Ribose Dosage | Duration | Key Quantitative Outcomes | Reference |

| Healthy Males | 200mg/kg body weight, 3 times/day | 3 days | Restored muscle ATP concentrations to pre-exercise levels, whereas the placebo group showed only partial restoration. | [5] |

| Healthy Males (Low VO2 max) | 10 g/day | 5 days | Significant improvement in relative mean power output compared to dextrose placebo. | [6] |

| Healthy Males | 10 g total (2.5 g x 4) | Acute | Significant increase in peak power output (Δ=75.0 W) and mean power output (Δ=39.5 W) in the second of four sprints. | [7] |

| Trained Males | 10 g/day | 5 days | Maintained total work output in a second sprint, while the placebo group showed a significant decline. | [8] |

Cardiac Function

| Study Population | D-Ribose Dosage | Duration | Key Quantitative Outcomes | Reference |

| Congestive Heart Failure Patients | 5 g, 3 times/day | 3 weeks | Enhanced atrial contribution to left ventricular filling (40±11% vs. 45±9%), smaller left atrial dimension (54±20 ml vs. 47±18 ml), and shortened E wave deceleration time (235±64 ms vs. 196±42 ms). | [5][6] |

| Heart Failure Patients with Preserved Ejection Fraction | 5 g/dose | 6 weeks | Improvement in tissue Doppler velocity values (E') in 64% of patients and improvement in E/E' ratio in 45% of patients. | [1][9] |

| Coronary Artery Disease Patients | Not specified | 3 days | Increased treadmill exercise time before the onset of angina and ischemic electrocardiographic changes. | [10] |

| Post-ischemia Canine Model | Infusion | 24 hours | Myocardial ATP levels rebounded to 85% of control, compared to no significant recovery in the control group. | [11] |

Experimental Protocols

Measurement of Muscle ATP Concentration

A common method for determining ATP levels in muscle tissue involves High-Performance Liquid Chromatography (HPLC).

-

Muscle Biopsy: Samples (typically ~50 mg) are obtained from a relevant muscle, such as the vastus lateralis, using a biopsy needle.[12] The tissue is immediately frozen in liquid nitrogen to halt metabolic activity.

-

Sample Preparation: The frozen muscle tissue is ground into a fine powder. Proteins are then precipitated and removed using a perchloric acid extraction.[13][14] The acid extract is neutralized.

-

HPLC Analysis: The neutralized extract is injected into a reversed-phase HPLC system. A gradient elution with a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol) is used to separate the adenine nucleotides (ATP, ADP, AMP).[13] Detection is typically performed using a UV detector at a wavelength of 254 nm. Quantification is achieved by comparing the peak areas to those of known standards.[14]

Assessment of Anaerobic Exercise Performance

The Wingate anaerobic sprint test is a standard protocol to assess the impact of supplementation on anaerobic power and capacity.

-

Protocol: The test is typically performed on a cycle ergometer. It consists of a warm-up period followed by one or more all-out sprints (e.g., 30 seconds) against a standardized resistance.[7][8]

-

Data Collection: Key performance metrics such as peak power output, mean power output, and fatigue index are recorded.

-

Supplementation Regimen: In a typical study design, subjects would undergo baseline testing, followed by a period of supplementation with either D-Ribose or a placebo (e.g., dextrose) in a double-blind, randomized crossover design.[6][15] Testing is then repeated post-supplementation.

Evaluation of Cardiac Diastolic Function

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

-

Procedure: Two-dimensional Doppler echocardiography is used to obtain images of the heart.

-

Key Parameters for Diastolic Function:

-

Mitral Inflow Velocities (E and A waves): These reflect the early and late phases of ventricular filling.

-

E-wave Deceleration Time: The time it takes for the E-wave velocity to return to baseline.

-

Tissue Doppler Imaging (E'): Measures the velocity of the mitral annulus, reflecting myocardial relaxation.

-

E/E' Ratio: An indicator of left ventricular filling pressure.

-

Left Atrial Volume: An indicator of chronic diastolic dysfunction.[5][6]

-

-

Study Design: Patients are typically assessed at baseline and after a period of supplementation with D-Ribose or a placebo.

D-Ribose and AMPK Signaling

Recent research has indicated that D-Ribose may exert some of its beneficial effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio, which signals a low energy state.[16]

Activation of AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic processes that generate ATP (e.g., fatty acid oxidation) and the inhibition of anabolic processes that consume ATP (e.g., protein synthesis).[17]

Preclinical studies have shown that D-Ribose supplementation can lead to a significant elevation of AMPK in the liver, heart, and skeletal muscle, even without the stimulus of exercise.[18] This suggests that D-Ribose may directly influence this key energy-sensing pathway. One of the downstream effects of AMPK activation is the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[18] Studies have reported a significant increase in PGC-1α activity in skeletal muscle following D-Ribose supplementation, both with and without exercise.[18]

Experimental Workflow for a D-Ribose Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled, crossover clinical trial investigating the effects of D-Ribose.

References

- 1. researchgate.net [researchgate.net]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Ribose to Promote Cardiac Function and Exercise Recovery [casi.org]

- 4. researchgate.net [researchgate.net]

- 5. D-Ribose improves diastolic function and quality of life in congestive heart failure patients: a prospective feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Effect of low-dose acute ribose supplementation prior to and during repeated sprint exercise on anaerobic performance and blood lactate level | 2023, Volume 58, Issue 4 | Turkish Journal of Sports Medicine [journalofsportsmedicine.org]

- 8. researchgate.net [researchgate.net]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The influence of D-ribose ingestion and fitness level on performance and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Bioenergy goes deeper into mechanism of action of legacy D-Ribose ingredient [nutraingredients.com]

The Role of D-Ribose in Nucleotide Biosynthesis: Core Pathways, Experimental Analysis, and Quantitative Insights

An In-depth Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Nucleotides are fundamental to cellular life, serving as the building blocks of nucleic acids, the currency of energy exchange, and critical components of signaling pathways. The synthesis of these vital molecules is intrinsically linked to the availability of the five-carbon sugar, D-ribose. This technical guide provides a comprehensive overview of the pivotal role of D-ribose in both de novo and salvage pathways of nucleotide biosynthesis. We delve into the core biochemical routes, present detailed protocols for key experimental assays, summarize quantitative data from foundational research, and provide visual diagrams of the central metabolic and experimental workflows. This document is intended to serve as a practical resource for researchers investigating nucleotide metabolism and for professionals in drug development targeting these essential pathways.

Core Biochemical Pathways

The synthesis of all nucleotides requires an activated form of D-ribose known as 5-phosphoribosyl-1-pyrophosphate (PRPP).[1][2] PRPP provides the ribose-phosphate moiety onto which purine and pyrimidine bases are built (de novo pathways) or reattached (salvage pathways).[2][3] The cell generates PRPP from two main sources: endogenously via the Pentose Phosphate Pathway (PPP) or through the utilization of exogenous D-ribose.

Endogenous Synthesis via the Pentose Phosphate Pathway (PPP)

The primary metabolic route for producing the precursor to PRPP, ribose-5-phosphate (R5P), is the Pentose Phosphate Pathway.[4][5] This pathway catabolizes glucose-6-phosphate to generate NADPH and pentose sugars. The enzyme PRPP synthetase then catalyzes the transfer of a pyrophosphate group from ATP to R5P, forming PRPP.[6][7] The activity of the PPP, particularly its rate-limiting enzyme glucose-6-phosphate dehydrogenase (G6PDH), can be a bottleneck in R5P and subsequent PRPP production, especially in tissues under high metabolic demand or ischemic stress.[7][8]

Exogenous D-Ribose Utilization

Supplemental D-ribose can be readily absorbed and utilized by cells, providing a direct route to nucleotide synthesis that bypasses the rate-limiting steps of the PPP.[9][10] Upon entering the cell, D-ribose is phosphorylated by the enzyme ribokinase to form R5P. This R5P then enters the same downstream pathway, being converted to PRPP by PRPP synthetase .[11][12] This bypass mechanism is particularly significant in conditions where nucleotide pools are depleted, as it can accelerate the replenishment of ATP and other nucleotides.[10][13]

Quantitative Data on D-Ribose Supplementation

Research has provided quantitative evidence supporting the hypothesis that D-ribose supplementation can accelerate the resynthesis of adenine nucleotide pools following depletion. The data is most pronounced in studies involving high-intensity exercise, which induces a significant drop in muscle ATP.

Table 1: Effect of D-Ribose Supplementation on Muscle ATP Resynthesis After Intense Exercise Data summarized from Hellsten Y, et al. (2004), Am J Physiol Regul Integr Comp Physiol.[14]

| Time Point | Placebo Group (mmol/kg dry wt) | D-Ribose Group (mmol/kg dry wt) | % Difference (Ribose vs. Placebo) |

| Pre-Training | 26.0 ± 0.2 | 26.2 ± 0.2 | +0.8% |

| Post-Exercise (0h) | 21.1 ± 0.5 (↓ 18.8%) | 20.4 ± 0.6 (↓ 22.1%) | -3.3% |

| 72h Post-Exercise | 21.1 ± 0.5 (Still ↓ 18.8%) | 24.6 ± 0.6 (Recovered) | +16.6% |

Table 2: Intracellular Nucleotide Concentrations in Hypoxic Endothelial Cells Data adapted from research on CoCl₂-mimicked hypoxia in H5V endothelial cells.[15]

| Condition | ATP (nmol/mg protein) | ADP (nmol/mg protein) | AMP (nmol/mg protein) | Total Adenine Nucleotides |

| Normoxia (Control) | ~35 | ~5 | ~1 | ~41 |

| Hypoxia (24h) | ~15 | ~4 | ~2 | ~21 |

| Hypoxia + Adenine & Ribose | ~28 | ~5 | ~1.5 | ~34.5 |

These tables clearly demonstrate that under conditions of metabolic stress, the availability of D-ribose can be a rate-limiting factor for the recovery of cellular energy stores.

Experimental Protocols

Accurate quantification of nucleotide pools and the activity of key enzymes are crucial for research in this field. Below are detailed methodologies for essential experiments.

Protocol: Quantification of Cellular Nucleotide Pools by HPLC

This protocol outlines a standard procedure for extracting and quantifying nucleotides (e.g., ATP, ADP, AMP) from cell or tissue samples.

1. Sample Collection and Quenching:

-

For tissue samples (e.g., muscle biopsy), freeze-clamp the tissue immediately in liquid nitrogen to halt all metabolic activity.[14]

-

For cell cultures, rapidly aspirate the medium and wash once with ice-cold PBS. Immediately add 600 µL of ice-cold 0.6 M trichloroacetic acid (TCA) to the plate to lyse the cells and precipitate proteins.[6]

2. Extraction:

-

Scrape the cell lysate or homogenize the freeze-dried, powdered tissue in the TCA solution.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the acid-soluble nucleotides, to a new tube.

3. TCA Removal and Neutralization:

-

To remove the TCA which can interfere with chromatography, add an equal volume of a water-saturated diethyl ether or a mixture of tri-n-octylamine and Freon.

-

Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

-

Carefully remove and discard the upper organic layer. Repeat this wash step 3-4 times.

-

The resulting aqueous phase contains the nucleotides and should have a pH between 6.0 and 7.0.

4. HPLC Analysis:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size).[6]

-

Mobile Phase: An isocratic mobile phase can be used, typically consisting of a potassium phosphate buffer (e.g., 100 mM KH₂PO₄, pH 6.0) with an ion-pairing agent like tetrabutylammonium bromide (TBAB) and a small percentage of acetonitrile.[6]

-

Detection: Use a UV detector set to 254 nm to detect the purine and pyrimidine rings.

-

Quantification: Run a standard curve with known concentrations of ATP, ADP, and AMP. Calculate the concentrations in the samples by comparing their peak areas or heights to the standard curve, normalizing to the initial sample mass (e.g., mg of dry tissue weight or total protein).[6]

Protocol: Coupled Spectrophotometric Assay for Ribokinase Activity

This assay measures ribokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[4]

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 10 mM MgCl₂.

-

Substrates: 5 mM D-Ribose, 3 mM ATP.

-

Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 Units/mL Pyruvate Kinase (PK), 2 Units/mL Lactate Dehydrogenase (LDH).

-

Enzyme Sample: Cell lysate or purified ribokinase.

2. Assay Principle:

-

Reaction 1 (Ribokinase): D-Ribose + ATP → Ribose-5-Phosphate + ADP

-

Reaction 2 (Pyruvate Kinase): ADP + PEP → ATP + Pyruvate

-

Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

3. Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing the assay buffer, substrates (D-Ribose, ATP), and the coupling system reagents (PEP, NADH, PK, LDH).

-

Incubate the mixture for 5 minutes at room temperature to allow for temperature equilibration and to consume any contaminating ADP.

-

Establish a baseline reading at 340 nm using a spectrophotometer.

-

Initiate the reaction by adding a small volume (e.g., 2-10 µL) of the enzyme sample.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

4. Calculation of Activity:

-

Determine the linear rate of absorbance change (ΔA₃₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length) Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Normalize the activity to the total protein concentration of the sample (e.g., in U/mg protein).

Protocol: Stable Isotope Tracing of D-Ribose into Nucleotides

This method allows for the direct measurement of the flux of exogenous ribose into nucleotide pools using ¹³C-labeled D-ribose and mass spectrometry.

1. Cell Culture and Labeling:

-

Culture cells in a standard medium.

-

Replace the standard medium with a medium containing a known concentration of uniformly labeled [U-¹³C₅]-D-Ribose.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to establish a time course of incorporation.

2. Extraction:

-

At each time point, harvest the cells and extract the nucleotides as described in Protocol 3.1.

3. LC-MS/MS Analysis:

-

Analyze the nucleotide extracts using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

-

The LC separates the different nucleotides (ATP, GTP, etc.).

-

The mass spectrometer is set to detect the mass-to-charge ratio (m/z) for each nucleotide and its isotopologues.

-

For ATP, the unlabeled molecule (M+0) contains only ¹²C. As the ¹³C-ribose is incorporated, the mass of ATP will increase by 5 Daltons (M+5), as the ribose moiety contains 5 carbon atoms.

4. Data Analysis:

-

For each nucleotide at each time point, quantify the peak areas for the different isotopologues (M+0, M+1, ... M+5).

-

Calculate the fractional enrichment by dividing the peak area of the labeled isotopologue (e.g., M+5) by the sum of the areas of all isotopologues.

-

Plotting the fractional enrichment over time provides the rate of incorporation and demonstrates the direct contribution of exogenous D-ribose to the nucleotide pool.[16]

Conclusion and Future Directions

The central role of D-ribose in providing the foundational scaffold for nucleotide synthesis is unequivocally established. Its ability to enter the metabolic pool via ribokinase phosphorylation provides a crucial bypass to the rate-limited Pentose Phosphate Pathway. This is particularly relevant for tissues with high energy turnover or those recovering from ischemic insult, where rapid replenishment of nucleotide pools is essential for cell survival and function. The quantitative data strongly supports the concept that D-ribose availability can be a limiting factor in ATP resynthesis.

For researchers and drug development professionals, the pathways and enzymes discussed herein represent attractive targets for therapeutic intervention. Modulating the activity of ribokinase or PRPP synthetase, or providing D-ribose as a metabolic substrate, offers potential strategies for treating conditions characterized by impaired cellular bioenergetics. Future research, particularly employing advanced stable isotope tracing and metabolomic flux analysis, will further elucidate the complex regulation of these pathways in various physiological and pathological states.

References

- 1. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme Activity Measurement of Ribokinase Using Chromatographic Assays [creative-enzymes.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. PRPP-S Assay Kit [novocib.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. No effects of oral ribose supplementation on repeated maximal exercise and de novo ATP resynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of ribose supplementation on resynthesis of adenine nucleotides after intense intermittent training in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Nucleoside Analogue Synthesis: A Technical Guide to D-Ribose as a Precursor

For Researchers, Scientists, and Drug Development Professionals

D-Ribose, a fundamental pentose sugar, serves as a critical starting material in the synthesis of a vast array of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics. This technical guide provides an in-depth exploration of the core methodologies for transforming D-ribose into these vital pharmaceutical compounds. We will delve into the intricacies of chemical and enzymatic synthesis strategies, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Chemical Synthesis Strategies: A Multi-pronged Approach

The chemical synthesis of nucleoside analogues from D-ribose is a well-established field, primarily revolving around the crucial step of glycosylation—the formation of the N-glycosidic bond between the ribose sugar and a nucleobase. The success of these syntheses hinges on the careful orchestration of protecting groups, activating agents, and reaction conditions to achieve the desired stereoselectivity (β-anomer) and regioselectivity.

Protecting Group Strategies

The hydroxyl groups of D-ribose are highly reactive and must be protected to prevent unwanted side reactions during glycosylation. The choice of protecting groups is critical and influences the stereochemical outcome of the reaction.

Table 1: Common Protecting Groups for D-Ribose in Nucleoside Synthesis

| Hydroxyl Group | Common Protecting Groups |

| 5'-OH | Trityl (Tr), 4,4'-Dimethoxytrityl (DMT), tert-Butyldimethylsilyl (TBDMS) |

| 2'-OH, 3'-OH | Acetyl (Ac), Benzoyl (Bz), Isopropylidene (acetonide) |

The selection of these groups is dictated by their stability under reaction conditions and the ease of their subsequent removal (deprotection) without compromising the integrity of the newly formed nucleoside.

Key Glycosylation Methodologies

Several methods have been developed for the N-glycosylation of ribose derivatives. The most prominent and widely utilized are the Silyl-Hilbert-Johnson (Vorbrüggen) reaction and the Mitsunobu reaction.

This powerful method involves the reaction of a silylated nucleobase with a protected ribose derivative, typically an acetate or halide, in the presence of a Lewis acid catalyst.

Experimental Protocol: Vorbrüggen Glycosylation of 6-Chloropurine

-

Silylation of Nucleobase: To a suspension of 6-chloropurine (1.0 mmol) in anhydrous acetonitrile (10 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol). Reflux the mixture under an inert atmosphere until a clear solution is obtained (approximately 1-2 hours).

-

Glycosylation: Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 mmol). Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate, and wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected nucleoside.

-

Deprotection: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature until deprotection is complete (monitored by TLC). Concentrate the solution and purify the final nucleoside analogue by recrystallization or chromatography.

Table 2: Representative Yields for Vorbrüggen Glycosylation

| Nucleobase | Ribose Derivative | Lewis Acid | Yield (%) |

| 6-Chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | 70-85 |

| Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 60-75 |

| Uracil | 1-chloro-2,3,5-tri-O-benzoyl-α-D-ribofuranose | TMSOTf | 55-70 |

The Mitsunobu reaction provides an alternative route for the formation of the N-glycosidic bond, particularly useful for the synthesis of nucleosides from unprotected or minimally protected ribose.[1] This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: One-Pot Synthesis of a β-Ribofuranoside via Mitsunobu Reaction [1]

-

Activation of Nucleobase: To a solution of the nucleobase (1.0 mmol) and 5-O-(4-methoxytrityl)-D-ribose (1.2 mmol) in anhydrous THF (10 mL), add triphenylphosphine (1.5 mmol).

-

Mitsunobu Coupling: Cool the mixture to 0°C and add DIAD (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

In situ Deprotection: Monitor the reaction by TLC. Upon completion, add a few drops of trifluoroacetic acid to cleave the 4-methoxytrityl group.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.

Table 3: Yields for Mitsunobu-based Nucleoside Synthesis [1]

| Nucleobase | Ribose Derivative | Reagents | Yield (%) |

| 6-Chloropurine | 5-O-MMTr-D-ribose | PPh₃, DIAD | 53 (protected) |

| Thymine | Unprotected D-ribose | P(n-Bu)₃, DIAD | 45 (β-pyranoside) |

Enzymatic Synthesis: A Green and Stereoselective Alternative

Enzymatic methods for nucleoside analogue synthesis offer several advantages over chemical routes, including high stereoselectivity, mild reaction conditions, and the avoidance of toxic reagents and protecting group manipulations. Nucleoside phosphorylases (NPs) are the key enzymes in this approach, catalyzing the reversible phosphorolysis of a nucleoside to form ribose-1-phosphate and a free nucleobase.

This reaction can be driven in the synthetic direction by using a high concentration of the acceptor nucleobase or by removing the donor nucleobase from the reaction mixture.

Experimental Protocol: Enzymatic Synthesis of a Nucleoside Analogue

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), dissolve the donor nucleoside (e.g., uridine, 10 mM), the acceptor nucleobase (e.g., 5-fluorouracil, 20 mM), and a catalytic amount of purified nucleoside phosphorylase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle agitation.

-

Reaction Monitoring: Monitor the formation of the product and the consumption of substrates over time using high-performance liquid chromatography (HPLC).

-

Enzyme Inactivation and Purification: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heating or by adding a protein precipitant (e.g., ethanol). Remove the denatured enzyme by centrifugation. Purify the desired nucleoside analogue from the supernatant by preparative HPLC or crystallization.

Table 4: Conversion Yields for Enzymatic Nucleoside Synthesis

| Donor Nucleoside | Acceptor Base | Enzyme Source | Conversion Yield (%) |

| Uridine | 2,6-Diaminopurine | E. coli PNP and UP | >90 |

| Guanosine | 5-Fluorouracil | Thermophilic PNP | 70-85 |

Application in Drug Development: Synthesis of Key Nucleoside Analogues

The methodologies described above are instrumental in the synthesis of numerous clinically important nucleoside analogues.

Synthesis of Ribavirin

Ribavirin, a broad-spectrum antiviral agent, is synthesized from a D-ribose precursor. The key step is the glycosylation of a triazole derivative.

Synthesis of Gemcitabine

Gemcitabine, an anticancer drug, features a difluorinated ribose moiety. Its synthesis is more complex and involves the construction of the difluorinated sugar from a simpler precursor, which is ultimately derived from D-ribose. The final step is the glycosylation with cytosine.

Conclusion

D-Ribose remains an indispensable and versatile precursor for the synthesis of a wide range of nucleoside analogues. The choice between chemical and enzymatic strategies depends on factors such as the desired scale of synthesis, the complexity of the target molecule, and considerations for stereoselectivity and environmental impact. The continued refinement of existing methods and the development of novel synthetic approaches will undoubtedly lead to the discovery of new and more potent nucleoside-based therapeutics. This guide provides a foundational understanding of the core principles and practical aspects of utilizing D-ribose in this critical area of drug discovery and development.

References

D-Ribose uptake and metabolism in cultured cells

An In-depth Technical Guide to D-Ribose Uptake and Metabolism in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose is a naturally occurring pentose monosaccharide that serves as a fundamental building block for critical biological molecules. It is an essential component of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and the primary cellular energy currency, adenosine triphosphate (ATP).[1][2] Cells can synthesize D-ribose endogenously from glucose via the pentose phosphate pathway (PPP).[1][3] However, this pathway can be rate-limited, particularly in tissues with low expression of the enzyme glucose-6-phosphate dehydrogenase (G-6-PDH), such as the heart and muscle.[4][5]

Supplementing cultured cells with exogenous D-ribose can bypass these rate-limiting steps, providing a direct substrate for nucleotide synthesis and energy production.[6][7] This has significant implications for research in cellular bioenergetics, mitochondrial function, and disease states characterized by impaired energy metabolism, such as myocardial ischemia.[2][8] This guide provides a comprehensive technical overview of the mechanisms of D-ribose uptake, its intracellular metabolic fates, the signaling pathways it influences, and detailed protocols for its study in a laboratory setting.

D-Ribose Uptake and Transport

The precise mechanisms for D-ribose transport into mammalian cells are not fully elucidated, though it is understood to cross the cell membrane.[9] In prokaryotic systems like E. coli, a high-affinity transport system involving the ribose-binding protein (RbsB) is well-characterized, and the D-xylose high-affinity transporter has also been shown to transport D-ribose.[10][11] While homologous transporters in mammalian cells are not definitively identified, the upregulation of glycolysis and sugar transporters in many tumor types suggests that transporters like the GLUT family could be involved, though this remains an area of active investigation.[9][12]

Intracellular Metabolic Pathways

Once inside the cell, D-ribose is rapidly metabolized. The primary metabolic pathways are outlined below.

Phosphorylation and Entry into Central Metabolism

Exogenous D-ribose is first phosphorylated by the enzyme ribokinase (RBKS) to form D-ribose-5-phosphate (R5P).[5][13] This is a crucial activation step that traps ribose inside the cell and prepares it for subsequent metabolic pathways. R5P is a key intermediate that links supplemental D-ribose to central carbon metabolism.

Role in Nucleotide Synthesis

R5P is a direct precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) , a critical molecule for nucleotide biosynthesis.[1][14] PRPP is generated from R5P and ATP by the enzyme PRPP synthetase.[5]

-

De Novo Synthesis : In this pathway, PRPP provides the ribose-phosphate backbone onto which purine and pyrimidine bases are newly synthesized.[1][14]

-

Salvage Pathway : This more energy-efficient pathway uses PRPP to recycle pre-existing bases from nucleotide degradation to form new nucleotides.[1][3]

By providing a direct source of R5P, supplemental D-ribose can significantly accelerate the production of PRPP, thereby enhancing the cell's capacity to synthesize and replenish its nucleotide pools, including ATP, GTP, and NAD+.[4][6][15]

Pentose Phosphate Pathway (PPP) Integration

D-ribose-5-phosphate is a central metabolite of the PPP.[3] Exogenously supplied D-ribose can enter the non-oxidative branch of the PPP.[13] Through the action of transketolase and transaldolase, R5P can be converted into the glycolytic intermediates fructose-6-phosphate (F-6-P) and glyceraldehyde-3-phosphate (G-3-P).[13] These can then enter the glycolytic pathway to produce pyruvate and, subsequently, ATP through either anaerobic glycolysis or mitochondrial respiration.[13] This metabolic flexibility allows D-ribose to serve as a carbon source for energy production.

Advanced Glycation End Products (AGEs) Formation

A potential detrimental fate of D-ribose, particularly at high concentrations, is its participation in non-enzymatic glycation reactions with proteins to form Advanced Glycation End Products (AGEs).[13] D-ribose has been shown to be more reactive than D-glucose in this regard.[16] The accumulation of AGEs can induce cellular damage and has been implicated in the pathology of diabetic complications.[16][17]

Caption: Figure 1: Intracellular Metabolic Fates of D-Ribose.

Signaling Pathways Influenced by D-Ribose

D-ribose metabolism is interconnected with key cellular signaling pathways, primarily through its role in energy homeostasis and as a potential source of cellular stress.

AGEs/RAGE Signaling

Chronic exposure to high levels of D-ribose can lead to the formation of AGEs, which can then bind to the Receptor for Advanced Glycation End Products (RAGE).[17] Activation of the AGEs/RAGE signaling axis in podocytes has been demonstrated to trigger the formation and activation of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and contributing to cellular injury.[17]

Caption: Figure 2: D-Ribose Induced AGEs/RAGE Signaling.

YAP Activation under Glucose Limitation

Recent research has identified D-ribose-5-phosphate (D5P) as a metabolic checkpoint that links glucose availability to the Hippo signaling pathway effector YAP.[18] Under glucose-deprived conditions, intracellular D5P levels decrease. This reduction facilitates the interaction between MYH9 and the kinase LATS1, leading to LATS1 degradation and subsequent activation of YAP, which promotes cancer cell survival.[18] This highlights a novel signaling role for D-ribose metabolites beyond their classical anabolic functions.

Caption: Figure 3: D5P as a Checkpoint for YAP Activation.

Quantitative Data Summary

Quantitative data on D-ribose uptake and metabolism in cultured mammalian cells is emergent. The available data from various biological systems are summarized below.

| Parameter | Cell Type / Organism | Condition | Result | Citation |

| Metabolic Fueling | Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines | Glucose-free medium | Uridine-derived ribose fuels metabolism to a similar degree as equimolar glucose. | [19] |

| Cell Proliferation | A72 (canine cancer) & HTB-126 (human cancer) | 24-48h incubation | Highest growth enhancement observed with 0.05 mM K:D-Ribose solution. | [9] |

| Uptake Rate | Corynebacterium glutamicum | Minimal medium | Glucose uptake rate: ~1.8 mmol/gCDW/h; Ribose uptake rate: ~0.6 mmol/gCDW/h. | [20] |

| Absorption (In Vivo) | Human Small Intestine | Oral administration | 88–100% absorption up to a rate of 200 mg/kg·h. | [5] |

Experimental Protocols

Studying D-ribose metabolism requires specific experimental techniques. Detailed methodologies for key assays are provided below.

Radiolabeled D-Ribose Uptake Assay

This assay quantifies the rate of D-ribose transport into cultured cells using a radiolabeled substrate (e.g., [³H]D-ribose or [¹⁴C]D-ribose).

Materials:

-

Cultured cells (adherent or suspension)

-

Radiolabeled D-ribose (e.g., [³H]D-ribose)

-

Assay Buffer (e.g., HBSS-HEPES, pH 7.4)

-

Stop Solution (ice-cold PBS)

-

Cell Lysis Buffer (e.g., 0.2 M NaOH or RIPA buffer)

-

Scintillation cocktail and vials

-

Microplate (24- or 96-well), pre-coated if necessary

-

Scintillation counter

Procedure:

-

Cell Seeding : Seed cells in a microplate to achieve near-confluence on the day of the assay.[21]

-

Preparation : On the assay day, aspirate the growth medium and wash cells once with pre-warmed (37°C) Assay Buffer. Add 150 µL of fresh Assay Buffer to each well.[21]

-

Pre-incubation : Add 50 µL of Assay Buffer (for total uptake) or a competing inhibitor (for non-specific uptake) and incubate for 30 minutes at 37°C.[21]

-

Initiate Uptake : Start the reaction by adding 50 µL of Assay Buffer containing radiolabeled D-ribose at the desired final concentration.[21]

-

Incubation : Incubate the plate for a predetermined time course (e.g., 1, 5, 10, 30 minutes) with gentle agitation. Uptake should be linear during this period.[22]

-

Stop Uptake : Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.[21]

-

Cell Lysis : Add 50-100 µL of Cell Lysis Buffer to each well and incubate to ensure complete lysis.[21]

-

Quantification : Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[21]

-

Data Analysis : Normalize radioactivity counts to protein concentration per well. Specific uptake is calculated by subtracting non-specific uptake from total uptake.

Caption: Figure 4: Workflow for Radiolabeled Uptake Assay.

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time, providing insights into how D-ribose affects cellular bioenergetics.

Materials:

-

Seahorse XF Analyzer (e.g., XF96)

-

Seahorse XF cell culture microplate and sensor cartridge

-

Seahorse XF Calibrant, Base Medium, and supplements (glucose, glutamine, pyruvate)

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Cultured cells

Procedure:

-

Hydrate Sensor Cartridge : The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge and incubate overnight at 37°C in a non-CO₂ incubator.[23][24]

-

Seed Cells : Seed cells in the Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[24]

-

Prepare Assay Medium : On the day of the assay, prepare XF Assay Medium (e.g., XF Base Medium + D-ribose, glucose, etc.) and warm to 37°C.

-

Medium Exchange : Remove growth medium from the cells, wash once with Assay Medium, and replace with 180 µL of the final Assay Medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 30-60 minutes.[23]

-

Load Cartridge : Load the injector ports of the sensor cartridge with the Mito Stress Test compounds (typically 20-25 µL of 10x stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A).[24]

-

Run Assay : Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and begin the assay protocol. The protocol will measure basal OCR, then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[23]

Caption: Figure 5: Workflow for Seahorse Mito Stress Test.

Western Blotting for Transporter Proteins

This protocol is used to detect and quantify the expression levels of potential D-ribose transporters (e.g., GLUT family members).

Materials:

-

Cell lysate (prepared in RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (e.g., anti-GLUT1, anti-GLUT2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification : Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation : Mix 25-50 µg of total protein from each sample with Laemmli sample buffer and heat at 90-100°C for 5-10 minutes (or 60°C for GLUT antibodies to avoid aggregation).[25][26][27]

-

SDS-PAGE : Load the denatured samples onto an SDS-PAGE gel and run to separate proteins by size.[25]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

-

Blocking : Block the membrane for at least 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[25]

-

Primary Antibody Incubation : Incubate the membrane with the diluted primary antibody (e.g., anti-GLUT2) overnight at 4°C or for 1 hour at room temperature.[25]

-

Washing : Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[25]

-

Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Washing : Repeat the washing step.

-

Detection : Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[25]

-

Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

D-ribose is a key metabolite whose exogenous application provides a powerful tool for investigating cellular bioenergetics and nucleotide metabolism. Its ability to bypass the rate-limiting steps of the pentose phosphate pathway makes it invaluable for studies on ATP restoration and mitochondrial function.[1][28] However, its potential to induce glycation and activate stress-related signaling pathways necessitates careful dose-response studies.[17] The detailed protocols and metabolic maps provided in this guide offer a robust framework for researchers to explore the multifaceted roles of D-ribose in cultured cells, paving the way for new discoveries in both basic science and therapeutic development.

References

- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. D-Ribose for Cellular Energy Support | Designs for Health [casi.org]

- 5. Ribose - Wikipedia [en.wikipedia.org]

- 6. New research will place D-ribose atop ‘mitochondrial health’ pyramid, expert says [nutraingredients.com]

- 7. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Potassium bicarbonate and D-ribose effects on A72 canine and HTB-126 human cancer cell line proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. D-ribose metabolism in Escherichia coli K-12: genetics, regulation, and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-ribose acts as trojan horse equilibrating K+ into cancer cells. [air.unipr.it]

- 13. researchgate.net [researchgate.net]

- 14. med.libretexts.org [med.libretexts.org]

- 15. Human Metabolome Database: Showing metabocard for D-Ribose (HMDB0000283) [hmdb.ca]

- 16. D-ribose induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | D-Ribose Induces Podocyte NLRP3 Inflammasome Activation and Glomerular Injury via AGEs/RAGE Pathway [frontiersin.org]

- 18. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tabaslab.com [tabaslab.com]

- 24. Seahorse Mitochondria Stress Test [bio-protocol.org]

- 25. Western blot protocol for Glucose Transporter GLUT2 antibody (NBP2-22218): Novus Biologicals [novusbio.com]

- 26. academic.oup.com [academic.oup.com]

- 27. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the D-Ribose Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-ribose salvage pathway is a critical metabolic route for the reutilization of ribose, a fundamental component of nucleotides and other essential biomolecules. This pathway allows cells to efficiently recycle ribose from endogenous and exogenous sources, thereby conserving energy and resources that would otherwise be required for de novo synthesis. The salvaged ribose, in the form of ribose-5-phosphate, serves as a key precursor for the synthesis of nucleotides, NAD+, FAD+, and coenzyme A. Furthermore, it can be channeled into the pentose phosphate pathway (PPP) to generate NADPH for reductive biosynthesis and to combat oxidative stress.[1][2][3] Understanding the intricacies of the D-ribose salvage pathway is paramount for research in areas such as cancer metabolism, neurodegenerative diseases, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the D-ribose salvage pathway, including its core enzymatic reactions, regulatory mechanisms, and its interplay with other central metabolic pathways. It offers detailed experimental protocols for investigating the pathway's components and dynamics, presents quantitative data for key enzymes and metabolites, and utilizes visualizations to illustrate complex relationships.

Core Signaling Pathway

The D-ribose salvage pathway primarily involves the conversion of D-ribose into D-ribose-5-phosphate, which then enters central metabolism. The key enzyme in this process is Ribokinase (RK) , which catalyzes the ATP-dependent phosphorylation of D-ribose.

The generated D-ribose-5-phosphate can then be utilized in several ways:

-

Nucleotide Synthesis: It is converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase, a crucial step for both de novo and salvage pathways of nucleotide biosynthesis.[1][4]

-

Pentose Phosphate Pathway (PPP): It can enter the non-oxidative branch of the PPP, where it can be interconverted with other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, linking it to glycolysis.[2][5]

The activity of the D-ribose salvage pathway is intricately regulated by the availability of its substrate, D-ribose, and by the cellular energy status. Signaling pathways such as those involving AMP-activated protein kinase (AMPK) and Akt can influence the flux through the interconnected PPP and nucleotide synthesis pathways, thereby indirectly regulating ribose salvage.[6]

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Activators | Inhibitors | Reference |

| Ribokinase (RK) | Homo sapiens | D-Ribose | 2.17 mM (in the presence of 10 mM inorganic phosphate) | - | Monovalent cations (e.g., K+) | Phosphonoacetic acid, etidronate | [7] |

| Ribokinase (RK) | Homo sapiens | D-Ribose | 3.39 mM (in the presence of 5 mM inorganic phosphate) | - | [7] | ||

| Ribokinase (RK) | Homo sapiens | D-Ribose | 6.62 mM (in the presence of 2 mM inorganic phosphate) | - | [7] | ||

| Ribokinase (RK) | Escherichia coli | D-Ribose | ~0.1-0.5 mM | - | Inorganic phosphate | [8][9] |

Note: Vmax values are often dependent on the specific experimental conditions and enzyme preparation and are therefore not always reported in a standardized manner.

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell Type/Organism | Condition | Concentration | Reference |

| Ribose-5-phosphate | Human lymphoblasts | 10 mM glucose | ~10-50 µM | [10] |

| Ribose-5-phosphate | Human lymphoblasts | Glucose starvation | Decreased | [10] |

| D-Ribose | Rat brain | - | Detectable | [4] |

Note: Intracellular metabolite concentrations can vary significantly depending on the cell type, growth conditions, and metabolic state.

Experimental Protocols

Ribokinase Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of Ribokinase (RK) by coupling the production of ADP to the oxidation of NADH.

Principle: The ADP produced by the ribokinase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the ribokinase activity.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

D-Ribose solution (e.g., 500 mM stock)

-

ATP solution (e.g., 100 mM stock)

-

Phosphoenolpyruvate (PEP) solution (e.g., 100 mM stock)

-

KCl solution (e.g., 1 M stock)

-

MgCl2 solution (e.g., 1 M stock)

-

NADH solution (e.g., 10 mM stock)

-

Lactate dehydrogenase (LDH) (e.g., 1000 U/mL)

-

Pyruvate kinase (PK) (e.g., 1000 U/mL)

-

Purified Ribokinase or cell lysate containing RK

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a 1 mL assay mixture in a cuvette with the following final concentrations:

-

50 mM Tris-HCl (pH 7.8)

-

5 mM D-Ribose

-

3 mM ATP

-

1 mM PEP

-

100 mM KCl

-

10 mM MgCl2

-

0.2 mM NADH

-

2 U Lactate Dehydrogenase

-

2 U Pyruvate Kinase

-

-

Incubate the mixture for 5 minutes at room temperature to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction by adding a small volume (e.g., 2 µL) of the ribokinase-containing sample.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity:

The activity of ribokinase is calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA340/min) / (ε * l) * Vtotal / Venzyme

Where:

-

ΔA340/min = Change in absorbance at 340 nm per minute

-

ε = Molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1)

-

l = Path length of the cuvette (usually 1 cm)

-

Vtotal = Total volume of the assay mixture (in mL)

-

Venzyme = Volume of the enzyme sample added (in mL)

One unit (U) of ribokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.[11]

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the quantification of D-ribose, ribose-5-phosphate, and other related metabolites from cell extracts using LC-MS.

Principle: Cellular metabolites are extracted and separated by liquid chromatography based on their physicochemical properties. The separated metabolites are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation pattern, allowing for their identification and quantification.

Materials:

-

Cultured cells or tissue samples

-

Cold quenching solution (e.g., 60% methanol, -45°C)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS system (including a suitable column, such as a HILIC or anion-exchange column)

-

Internal standards (e.g., 13C-labeled metabolites)

Procedure:

-

Cell Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by adding cold quenching solution to the cell culture or tissue sample.

-

Centrifuge to pellet the cells.

-

Extract metabolites by adding a cold extraction solvent to the cell pellet.

-

Vortex and incubate on ice.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Spike the sample with internal standards for accurate quantification.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the metabolites using an appropriate chromatographic method. The choice of column and mobile phases will depend on the specific metabolites of interest. For polar metabolites like sugar phosphates, HILIC or anion-exchange chromatography is often used.

-

Detect the metabolites using the mass spectrometer in a suitable mode (e.g., selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis).

-

-

Data Analysis:

-

Identify metabolites by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the metabolites by integrating the peak areas and normalizing to the corresponding internal standard.

-

Note: This is a generalized protocol. Specific parameters such as the choice of column, mobile phase composition, gradient, and mass spectrometer settings need to be optimized for the specific application and instrument used.[12][13][14]

Experimental Workflows and Logical Relationships

The investigation of the D-ribose salvage pathway often involves a multi-step process, from sample preparation to data analysis and interpretation. The following diagram illustrates a typical experimental workflow.

Conclusion

The D-ribose salvage pathway represents a crucial hub in cellular metabolism, linking nutrient availability to fundamental processes such as nucleotide synthesis and energy production. A thorough understanding of this pathway is essential for advancing our knowledge in various fields of biomedical research. The technical guidance provided in this document, including detailed experimental protocols and quantitative data, aims to equip researchers with the necessary tools to effectively investigate the D-ribose salvage pathway and its role in health and disease. Future research focusing on the intricate regulatory networks governing this pathway and its dysregulation in pathological states will undoubtedly unveil new therapeutic opportunities.

References

- 1. Methods for the determination of intracellular levels of ribose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways for alpha-D-ribose utilization for nucleobase salvage and 5-fluorouracil activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. uniprot.org [uniprot.org]

- 8. Identification and characterization of human ribokinase and comparison of its properties with E. coli ribokinase and human adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]

- 14. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Ribose in Enhancing Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, are central to energy metabolism and overall cellular health. A decline in mitochondrial function is implicated in a wide array of pathologies, making the exploration of therapeutic agents that can bolster mitochondrial respiration a critical area of research. D-Ribose, a naturally occurring pentose sugar, has emerged as a promising molecule in this regard. This technical guide provides an in-depth exploration of the effects of D-Ribose on mitochondrial respiration, consolidating key findings on its biochemical mechanisms, quantitative effects on bioenergetics, and its influence on critical signaling pathways. Detailed experimental protocols for assessing these effects are provided to facilitate further research and development in this field.

Introduction: The Central Role of D-Ribose in Cellular Energy Metabolism

D-Ribose is a fundamental building block for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][3][4] Its production within the cell occurs via the pentose phosphate pathway (PPP), a process that can be slow and rate-limited.[2][5][6] In states of cellular stress, such as ischemia or intense exercise, the demand for ATP can outstrip the capacity of the PPP to supply D-Ribose, leading to a depletion of cellular energy reserves.[2][6]

Supplemental D-Ribose has been shown to bypass this rate-limiting step, providing a readily available substrate for the rapid synthesis of ATP through both the de novo and salvage pathways.[2][7][6] This mechanism is particularly relevant in conditions associated with mitochondrial dysfunction, where the capacity for endogenous energy production is compromised.[1][2][3][4][6][8]

Quantitative Effects of D-Ribose on Mitochondrial Bioenergetics

The administration of D-Ribose has been demonstrated to have a significant quantitative impact on cellular energy levels and mitochondrial function across various studies. The following tables summarize key findings from preclinical and clinical research.

| Parameter | Tissue/Cell Type | Treatment | Result | Reference |

| ATP Production (de novo) | General | D-Ribose Supplementation | ↑ 340-430% | [2] |

| ATP Production (salvage pathway) | General | D-Ribose Supplementation | ↑ >700% | [2] |

| Energy Level | Fibromyalgia/CFS Patients | 5g D-Ribose, 3x/day for 3 weeks | ↑ 61.3% | [9] |

| Overall Well-being | Fibromyalgia/CFS Patients | 5g D-Ribose, 3x/day for 3 weeks | ↑ 37% | [9] |

| Sleep Improvement | Fibromyalgia/CFS Patients | 5g D-Ribose, 3x/day for 3 weeks | ↑ 29.3% | [9] |

| Mental Clarity | Fibromyalgia/CFS Patients | 5g D-Ribose, 3x/day for 3 weeks | ↑ 30% | [9] |

| Pain Reduction | Fibromyalgia/CFS Patients | 5g D-Ribose, 3x/day for 3 weeks | ↓ 15.6% | [9] |

| Parameter | Tissue/Cell Type | Treatment | Result | Reference |

| PGC-1α Activity | Skeletal Muscle | D-Ribose Supplementation (no exercise) | ↑ 30% | [10] |

| PGC-1α Activity | Skeletal Muscle | D-Ribose Supplementation (with exercise) | ↑ 260% | [10] |

| Citrate Synthase Activity | Skeletal Muscle | D-Ribose Supplementation | Significant Elevation | [10] |

| Diastolic Filling Velocity | Heart Failure with Preserved Ejection Fraction (HFpEF) Patients | 5g D-Ribose daily for 6 weeks | Improved | [8] |

| Maximal Oxygen Consumption | Heart Failure with Preserved Ejection Fraction (HFpEF) Patients | 5g D-Ribose daily for 6 weeks | Improved | [8] |

| Myocardial Tolerance to Ischemia | Patients with Severe Coronary Artery Disease | D-Ribose for 3 days | Improved | [2] |

| Left Atrial Function | Congestive Heart Failure Patients | Daily Oral D-Ribose | Significantly Improved | [2] |

Signaling Pathways Modulated by D-Ribose

D-Ribose exerts its effects on mitochondrial respiration not only by providing a direct substrate for ATP synthesis but also by modulating key signaling pathways involved in mitochondrial biogenesis and function.